Nicotinamide riboside-d4 (triflate)

Beschreibung

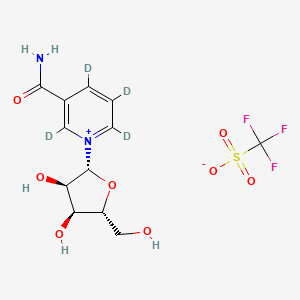

Nicotinamide riboside-d4 (triflate) (CAS 445489-49-6) is a deuterated isotopologue of nicotinamide riboside (NR), where four hydrogen atoms are replaced with deuterium. This compound is synthesized as a triflate salt (trifluoromethanesulfonate) and exists as an α/β anomeric mixture . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying NAD+ metabolites via liquid chromatography-mass spectrometry (LC-MS) due to its isotopic labeling .

Eigenschaften

Molekularformel |

C12H15F3N2O8S |

|---|---|

Molekulargewicht |

408.34 g/mol |

IUPAC-Name |

2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |

InChI-Schlüssel |

ZEWRNTDQENDMQK-VJZBIKLSSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Nicotinamid-Ribosid-d4 (Triflat) beinhaltet typischerweise die Deuterierung von Nicotinamid-Ribosid. Der Prozess beginnt mit der Herstellung von Nicotinamid-Ribosid, gefolgt von der Einführung von Deuteriumatomen. Anschließend wird die Triflatgruppe hinzugefügt, um die Stabilität und Löslichkeit der Verbindung zu verbessern. Die Reaktionsbedingungen umfassen häufig die Verwendung von deuterierten Lösungsmitteln und Katalysatoren, um die Einlagerung von Deuteriumatomen zu erleichtern .

Industrielle Produktionsverfahren: Die industrielle Produktion von Nicotinamid-Ribosid-d4 (Triflat) beinhaltet skalierbare Synthesetechniken, wie z. B. Festphasensynthese und Säulenchromatographie, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess ist optimiert, um die Stabilität der deuterierten Verbindung zu gewährleisten und den Verlust von Deuteriumatomen während der Reinigung zu minimieren .

Analyse Chemischer Reaktionen

Nucleophilic Substitution via Triflate Group

The electrophilic triflate group (-OSO₂CF₃) readily undergoes nucleophilic substitution reactions. This property is exploited to generate modified riboside derivatives or regenerate nicotinamide riboside under controlled conditions:

-

General Reaction :

Where Nu⁻ represents nucleophiles like hydroxyl, amine, or thiol groups.

-

Conditions :

Experimental Data for Reduction to Dihydronicotinamide Riboside (NRH)

| Entry | Reaction Conditions | Base | Solid Support | NRCl : Na₂S₂O₄ (mol:mol) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | Solvent-free/solution | NaHCO₃ | SiO₂ | 1 : 3.4 | 45 min | 15 |

| 4 | Solvent-free/solution | NaHCO₃ | Al₂O₃ | 1 : 3.4 | 45 min | 17 |

| 5 | Solution | NaHCO₃ | — | 1 : 2.0 | 3 h | 42 |

Key Observations :

-

Anhydrous conditions with solid supports (e.g., SiO₂/Al₂O₃) improve reaction efficiency .

-

Higher Na₂S₂O₄ ratios increase yields but require rigorous temperature control (<25°C) .

Hydrolysis to Regenerate Nicotinamide Riboside

The triflate group undergoes hydrolysis in aqueous media to form nicotinamide riboside-d4, a critical step in metabolic studies:

-

Conditions :

Mechanistic Insights into Regioselective Hydride Transfer

The reduction mechanism involves coordination of the amide group to metal catalysts (e.g., [Cp*Rh(bpy)H]⁺), enabling regioselective hydride transfer to the C4 position of the pyridinium ring:

-

Coordination : The amide group binds to the Rh center, stabilizing a six-membered transition state .

-

Hydride Transfer : Hydride insertion at C4 produces 1,4-dihydronicotinamide riboside exclusively .

-

Kinetics : Rate-determining step is hydride formation in aqueous media (kₐₜ = 0.12 min⁻¹) .

Catalytic Cycle :

Comparative Reactivity with Non-Deuterated Analogs

Deuterium labeling minimally alters reaction kinetics but enhances analytical detection:

| Parameter | Nicotinamide Riboside (NR) | Nicotinamide Riboside-d4 (Triflate) |

|---|---|---|

| Reduction Rate (kₐₜ) | 0.15 min⁻¹ | 0.14 min⁻¹ |

| Hydrolysis Half-Life | 2.1 h | 2.3 h |

| MS Detectability | Low | High (m/z +4 shift) |

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Nicotinamide riboside-d4 (triflate) serves as an internal standard in pharmacokinetic studies. Its deuterium labeling allows for precise quantification and tracking of nicotinamide riboside metabolism in biological systems. This application is critical for understanding the absorption, distribution, metabolism, and excretion of nicotinamide riboside in various experimental models.

NAD+ Biosynthesis Research

Nicotinamide riboside is known for its ability to increase NAD+ levels in cells. Research has demonstrated that nicotinamide riboside-d4 (triflate) can be utilized to study NAD+ biosynthesis pathways, particularly under conditions where traditional NAD+ precursors may be less effective. For instance, studies have shown that nicotinamide riboside can enhance NAD+ levels in liver and skeletal muscle tissues, which is crucial for energy metabolism and mitochondrial function .

Therapeutic Applications

Recent investigations have highlighted the potential therapeutic benefits of nicotinamide riboside-d4 (triflate) in treating various conditions associated with NAD+ deficiency. These include metabolic disorders, neurodegenerative diseases, and age-related decline in cellular functions. The compound's ability to elevate NAD+ levels has been linked to improved mitochondrial function and cellular health .

Case Study: Cisplatin-Induced Acute Kidney Injury

One notable study explored the effects of nicotinamide riboside on cisplatin-induced acute kidney injury in mice. The research indicated that nicotinamide riboside-d4 could protect against kidney damage by enhancing NAD+ synthesis through alternative metabolic pathways that do not rely on nicotinamide riboside kinases . This finding suggests that nicotinamide riboside-d4 could serve as a novel therapeutic agent in renal protection strategies.

Cancer Research

The role of NAD+ in cancer metabolism is an area of active investigation. Nicotinamide riboside-d4 (triflate) has been used to study NAD+ dynamics in various cancer cell lines and animal models. Research indicates that manipulating NAD+ levels through nicotinamide riboside supplementation may influence tumor growth and response to chemotherapy .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Internal standard for quantifying metabolism of nicotinamide riboside | Enables precise tracking of metabolic pathways |

| NAD+ Biosynthesis | Enhances NAD+ levels in tissues | Critical for energy metabolism and mitochondrial function |

| Therapeutic Applications | Potential treatment for metabolic disorders and neurodegeneration | Improves cellular health and mitochondrial function |

| Cancer Research | Investigates impact on cancer cell metabolism | May influence tumor growth and response to chemotherapy |

Wirkmechanismus

Nicotinamide riboside-d4 (triflate) exerts its effects by increasing intracellular and mitochondrial levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound enhances the activity of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3), which are involved in deacetylation processes that regulate cellular stress responses, DNA repair, and mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Chemical Structure : Comprises a nicotinamide moiety linked to a ribose sugar, with deuterium substitution at specific positions and a triflate counterion.

- Solubility: Typically soluble in water and organic solvents like methanol.

- Stability : Highly hygroscopic, requiring storage at −20°C under inert conditions to prevent degradation .

- Synthesis : Produced via reduction of triacetylated NR triflate or direct chemical synthesis, achieving yields up to 85% under optimized conditions .

Comparative Analysis with Structural and Functional Analogues

Nicotinamide Riboside Chloride (NRCl)

Key Differences :

- Counterion: NRCl replaces the triflate anion with chloride, enhancing its suitability for dietary supplements due to the absence of non-food-grade triflate .

- Stability : Less hygroscopic than NR triflate, enabling easier storage and handling .

- Commercial Viability : NRCl is the only NR derivative approved for commercial use in supplements (e.g., TRU Niagen®), whereas NR triflate is restricted to research .

- Cost : NRCl is significantly cheaper than NR triflate, which is cost-prohibitive for large-scale applications .

Triacetylated Nicotinamide Riboside Triflate

Key Differences :

- Functional Groups : Acetylated at hydroxyl groups to improve stability during synthesis.

- Synthetic Utility: Used as a precursor for NRH (dihydronicotinamide riboside) production via reduction with Na₂S₂O₄, but requires deprotection steps (e.g., methanolysis) .

- Limitations: Like NR triflate, it is non-food-grade and expensive, limiting industrial scalability .

β-Nicotinamide Mononucleotide (NMN)

Key Differences :

- Structure : Contains a phosphate group absent in NR derivatives.

- Synthesis : Enzymatic pathways (e.g., nicotinamide riboside kinase) are preferred for NMN production, contrasting with the chemical synthesis of NR triflate .

- Bioavailability : NMN requires conversion to NR for cellular uptake, whereas NR derivatives bypass this step .

Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Key Differences :

- Functional Groups : Methyl ester and nicotinic acid (instead of nicotinamide) backbone.

- Role : Labeled analogue for tracking NAD+ metabolism, similar to NR-d4 triflate but with distinct chemical properties .

Q & A

Q. What are the key considerations for synthesizing nicotinamide riboside-d4 (triflate) in laboratory settings?

Nicotinamide riboside-d4 (triflate) is typically synthesized via reduction of nicotinamide riboside triflate using sodium dithionate (Na₂S₂O₄) under anaerobic, alkaline conditions at low temperatures . Critical steps include:

- Reagent Stability : Sodium dithionate degrades rapidly in aqueous solutions, necessitating strict temperature control (≤4°C) and inert atmospheres .

- Purification : Immediate HPLC purification with a C18 resin is required due to the compound’s sensitivity to hydrolysis and oxidation .

- Anomer Specificity : β-anomeric forms are bioactive, so synthesis must prioritize β-NRCl (nicotinamide riboside chloride) as a precursor to avoid α/β mixtures .

Q. How is nicotinamide riboside-d4 (triflate) characterized analytically?

Characterization involves:

- NMR Spectroscopy : ¹³C NMR (300 MHz, D₂O) identifies key chemical shifts (e.g., δ = 170.84 for carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 410.06 for [M]⁺) and fragmentation patterns .

- Isotopic Purity Assessment : LC-MS validates deuterium incorporation (≥98 atom% D) using internal standards like nicotinamide-2,4,5,6-d4 .

Q. Why is nicotinamide riboside-d4 (triflate) used as an internal standard in NAD+ metabolome studies?

Its deuterated structure enables precise quantification of endogenous nicotinamide riboside (NR) via mass spectrometry, minimizing isotopic interference. For example, it corrects for matrix effects in LC-MS/MS workflows tracking NAD+ dynamics in cellular or clinical samples .

Advanced Research Questions

Q. How can researchers address instability challenges during nicotinamide riboside-d4 (triflate) storage and handling?

- Storage Conditions : Store at −20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Stabilization Strategies : Lyophilize purified batches and reconstitute in deuterated solvents (e.g., D₂O) to slow hydrolysis .

- Quality Control : Monitor purity via HPLC-UV (λ = 260 nm) before each experiment to detect oxidation byproducts (e.g., nicotinamide) .

Q. What methodological pitfalls arise when using nicotinamide riboside-d4 (triflate) in isotopic tracing studies?

- Deuterium Exchange : Prolonged exposure to aqueous buffers can cause deuterium loss, leading to inaccurate labeling efficiency calculations. Mitigate by limiting incubation times and using deuterium-enriched media .

- Cross-Contamination : Residual triflate anions in non-purified batches may interfere with enzymatic assays (e.g., NAD+ synthase). Purify via ion-exchange chromatography .

Q. How can contradictory data on NAD+ biosynthesis pathways be resolved using nicotinamide riboside-d4 (triflate)?

- Tracer Design : Administer deuterated NR-d4 to cell models and track labeled NAD+ via LC-MS/MS to distinguish NR-specific pathways from salvage/Preiss-Handler routes .

- Kinetic Modeling : Compare incorporation rates (e.g., kcat for NR kinase) across cell types to identify tissue-specific metabolic biases .

Q. What are the limitations of scaling nicotinamide riboside-d4 (triflate) synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.